molecular formula C9H7ClN2 B1632137 4-Chloro-8-methylquinazoline CAS No. 58421-80-0

4-Chloro-8-methylquinazoline

Cat. No. B1632137
CAS RN: 58421-80-0
M. Wt: 178.62 g/mol
InChI Key: UTBDPFFXKANFFT-UHFFFAOYSA-N
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Patent
US05789427

Procedure details

0.45 g of 4-chloro 6-methyl quinazolone and 0.405 g, of m-trifluoromethylaniline in 20 ml ethanol were refluxed 1 hour. Treatment with aqueous Na2CO3 and extraction with CH2Cl2 gave 0.2 g of P15 as a white solid, mp-215° C., as the free base. NMR CDCl3 δ 8.78 (1H,S), 8.06 (2H,m), 7.86(1H,d,J=7.6 Hz), 7.65 (2H,m), 7.54(1H,t,J=8.0 Hz), 7.42 (1H,m), 2.58 (3H,S).
Name
4-chloro 6-methyl quinazolone
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](C)[CH:10]=2)[NH:5][C:4](=O)[N:3]=1.F[C:15](F)(F)C1C=C(C=CC=1)N>C(O)C>[CH3:15][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][N:3]=[C:2]2[Cl:1]

Inputs

Step One
Name
4-chloro 6-methyl quinazolone
Quantity
0.45 g
Type
reactant
Smiles
ClC1=NC(NC2=CC=C(C=C12)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Treatment with aqueous Na2CO3 and extraction with CH2Cl2
CUSTOM
Type
CUSTOM
Details
gave 0.2 g of P15 as a white solid, mp-215° C.

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=C2C(=NC=NC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.